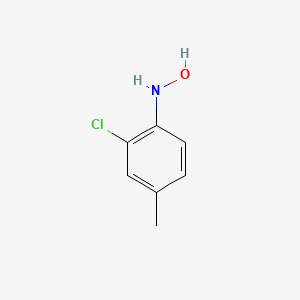
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester is a chemical compound with the molecular formula C14H14F3NO3 and a molecular weight of 301.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, an aminomethylphenyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester typically involves multiple steps. One common synthetic route starts with the reaction of 4,4,4-trifluoro-3-oxo-butanoic acid with an appropriate aminomethylphenyl derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by esterification to obtain the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques .
Chemical Reactions Analysis
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Scientific Research Applications
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the aminomethylphenyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity . The compound may also affect cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester can be compared with similar compounds such as:
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound shares the trifluoromethyl and ethyl ester groups but lacks the aminomethylphenyl group, resulting in different chemical and biological properties.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has a similar structure but with an amino group directly attached to the butanoic acid, leading to distinct reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1798421-25-6 |
|---|---|
Molecular Formula |
C14H14F3NO3 |
Molecular Weight |
301.265 |
IUPAC Name |
ethyl (2Z)-2-[amino-(4-methylphenyl)methylidene]-4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C14H14F3NO3/c1-3-21-13(20)10(12(19)14(15,16)17)11(18)9-6-4-8(2)5-7-9/h4-7H,3,18H2,1-2H3/b11-10- |
InChI Key |
LLYUDFPJXYEQBV-KHPPLWFESA-N |
SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)C)N)C(=O)C(F)(F)F |
Synonyms |
2-[Amino-(4-methylphenyl)]methylene-4,4,4-trifluoro-3-oxo-butanoic Acid Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)

![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)
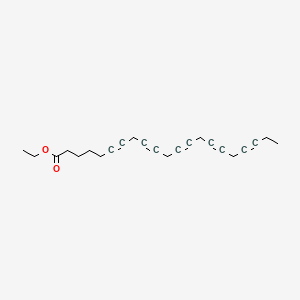
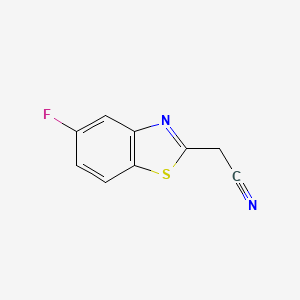
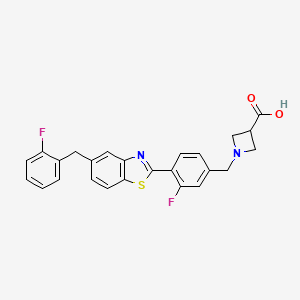
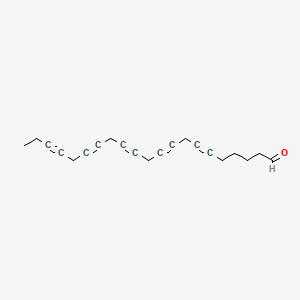
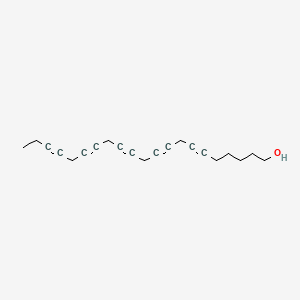
![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)
